2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Overview
Description
“2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCCC1=NC(C2=CC=NC=C2)=NO1.Cl
. Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential for structure-activity relationship (SAR) and activity potential .
Mode of Action
It is known that 1,2,4-oxadiazoles can inhibit the atpase activity of gyrase, which blocks the introduction of negative supercoils in dna and traps the chromosome in a positively supercoiled state . This can have a downstream impact on cell physiology and division .
Biochemical Pathways
The inhibition of gyrase activity can affect dna replication and transcription, potentially leading to cell death .
Result of Action
The inhibition of gyrase activity can lead to the disruption of dna replication and transcription, potentially leading to cell death .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .
Biochemical Analysis
Biochemical Properties
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. Additionally, it has been observed to bind with certain proteins, altering their conformation and activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which contribute to the stability and specificity of the biochemical reactions involving this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, this compound can upregulate the expression of genes involved in metabolic processes, thereby enhancing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are essential for the proper functioning of this compound in cellular processes .
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-8-7-4;/h3H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZMTUBRBDVXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-77-5 | |
Record name | 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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